Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide
Description
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is a chemical compound with the molecular formula C14H23IN2O2. This compound is known for its unique structure, which includes a carbamate ester and a quaternary ammonium group. It is often used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
64046-35-1 |
|---|---|
Molecular Formula |
C12H19IN2O2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
trimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-9-6-7-10(16-12(15)13-2)8-11(9)14(3,4)5;/h6-8H,1-5H3;1H |
InChI Key |
DFNBBPIKUKDGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide typically involves the reaction of methyl carbamate with 3-(trimethylammonio)-p-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, ethyl ester: Similar structure but with an ethyl group instead of the quaternary ammonium group.
Carbamic acid, (3-methylphenyl)-, ethyl ester: Contains a 3-methylphenyl group instead of the trimethylammonio group.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Features a methoxycarbonyl group and a 3-methylphenyl group.
Uniqueness
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
